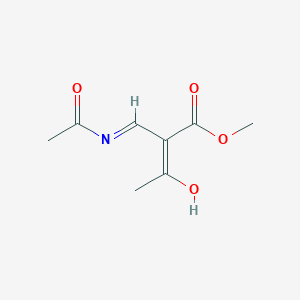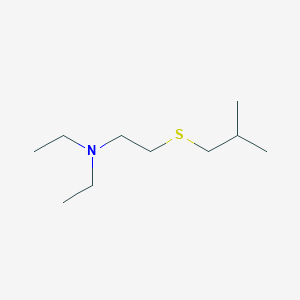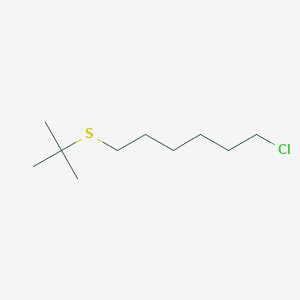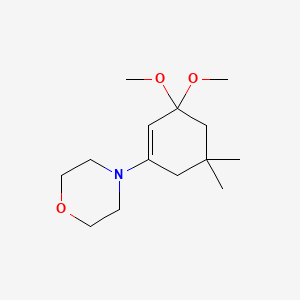
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate is a chemical compound known for its unique structure and properties. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of acetamido and methyl groups attached to the pyridine ring, along with two ester groups at the 3 and 4 positions .
Méthodes De Préparation
The synthesis of Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate typically involves multi-step organic reactions. One common method includes the acylation of 6-methylpyridine-3,4-dicarboxylate with acetic anhydride in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamido group, leading to the formation of different derivatives
Applications De Recherche Scientifique
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Mécanisme D'action
The mechanism of action of Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their activity. The ester groups can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate enzyme activities, receptor functions, and signal transduction pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate can be compared with similar compounds such as:
Dimethyl 2,6-dimethylpyridine-3,5-dicarboxylate: This compound has similar ester groups but differs in the position of the methyl groups and the absence of the acetamido group.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Similar to the above compound but with ethyl ester groups instead of methyl. The uniqueness of this compound lies in its specific functional groups and their positions, which confer distinct chemical and biological properties.
Propriétés
| 114362-25-3 | |
Formule moléculaire |
C12H14N2O5 |
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
dimethyl 5-acetamido-6-methylpyridine-3,4-dicarboxylate |
InChI |
InChI=1S/C12H14N2O5/c1-6-10(14-7(2)15)9(12(17)19-4)8(5-13-6)11(16)18-3/h5H,1-4H3,(H,14,15) |
Clé InChI |
HTDFLFYCJXVHBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1NC(=O)C)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine](/img/structure/B14299702.png)
![(Pyridazine-4,5-diyl)bis[(4-chlorophenyl)methanone]](/img/structure/B14299720.png)

![3-[Bis(2-methylpropyl)amino]propanenitrile](/img/structure/B14299750.png)


![3,4-Dimethyl-2,5-bis[5-(5-methylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14299775.png)

